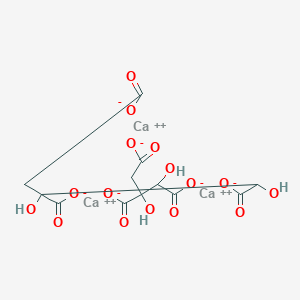

![molecular formula C21H17N3O8S3 B12318508 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CENTA is a chromogenic cephalosporin reagent that is beta-lactamase-labile. It changes color after the hydrolysis of the beta-lactam ring, making it a valuable tool in studying beta-lactamase activity . This compound is widely used in biochemical assays due to its ability to indicate the presence of beta-lactamase enzymes through a colorimetric change.

Preparation Methods

CENTA is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and stability of the compound.

Chemical Reactions Analysis

CENTA undergoes hydrolysis of the beta-lactam ring, which results in a color change from light yellow to chrome yellow . This reaction is catalyzed by beta-lactamase enzymes and can be monitored at specific wavelengths (340 nm to 405 nm). The primary product formed from this reaction is 2-nitrothiobenzoate (NTB-) anion . CENTA is a good substrate for most beta-lactamases, except for the Aeromonas hydrophila metalloenzyme .

Scientific Research Applications

CENTA is extensively used in scientific research, particularly in the study of beta-lactamase enzymes. It serves as a chromogenic substrate for detecting and quantifying beta-lactamase activity in both gram-negative and gram-positive bacteria . This compound is also used in kinetic studies and the detection of beta-lactamase enzymes in crude extracts . Additionally, CENTA has applications in the development of new antibiotics and the study of antibiotic resistance mechanisms .

Mechanism of Action

The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .

Comparison with Similar Compounds

CENTA is comparable to other chromogenic substrates such as nitrocefin and PADAC . CENTA is unique in its solubility in aqueous media, which eliminates the need for a cosolvent like DMSO in assays . This property makes CENTA a preferable substrate for certain applications. Similar compounds include nitrocefin, which is also used for detecting beta-lactamase activity but may require different assay conditions .

Properties

IUPAC Name |

3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

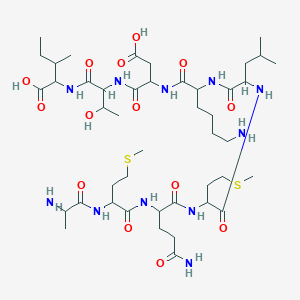

![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)

![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)

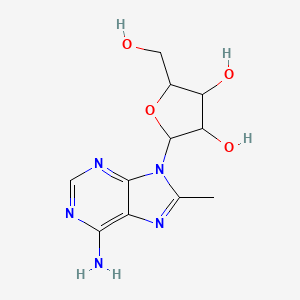

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)

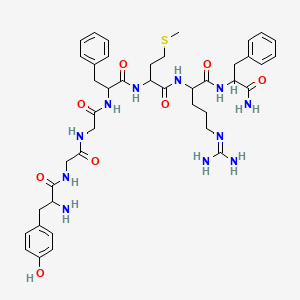

![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)

amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)